Hydrogen Bond Donor Count: Target Compound vs. Des-methyl Analog (CAS 477532-06-2)
A key structural feature of N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide is its single hydrogen bond donor (HBD) count, a direct consequence of N-methylation of the acetamide nitrogen. In contrast, the closest commercial analog, Acetamide, N-(1,2,3,4-tetrahydro-1-isoquinolinyl)- (CAS 477532-06-2), possesses two HBDs . Lipinski's 'rule of five' identifies HBD count as a critical parameter for predicting oral bioavailability, with a ceiling of 5 generally accepted; however, reductions from 2 to 1 HBD can disproportionately enhance passive membrane permeability and reduce P-glycoprotein efflux susceptibility [1]. This single-point structural change can be a decisive factor in cell-based assay performance and in vivo pharmacokinetics.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | Acetamide, N-(1,2,3,4-tetrahydro-1-isoquinolinyl)- (CAS 477532-06-2): HBD = 2 |
| Quantified Difference | 50% reduction in hydrogen bond donor count |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) for the target compound; predicted properties from ChemicalBook for the comparator |
Why This Matters
The lower HBD count of the target compound predicts superior passive membrane permeability compared to the des-methyl analog, making it a more suitable scaffold for cell-permeable probe design.
- [1] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
